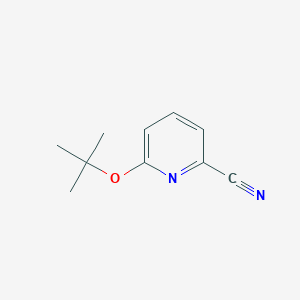
Linezolid N-Oxide-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linezolid N-Oxide-D3 is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used as a pharmaceutical analytical impurity and is characterized by its molecular formula C16H20FN3O5 . Linezolid itself is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Méthodes De Préparation
The synthesis of Linezolid N-Oxide-D3 involves several steps. One method involves the reaction of 3-fluoro-4-morpholinyl aniline with R-epichlorohydrin, followed by carbonylation to form an oxazolidinone derivative . This derivative undergoes acetylation, hydrolysis, mesylation, and subsequent reactions to yield Linezolid . Another method involves a seven-step continuous flow synthesis without intermediate purification, which is highly efficient and yields Linezolid in 73% isolated yield .
Analyse Des Réactions Chimiques
Linezolid N-Oxide-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include R-epichlorohydrin, sodium acetate, and hydrazine hydrate . The major products formed from these reactions include oxazolidinone derivatives and Linezolid itself .
Applications De Recherche Scientifique
Linezolid N-Oxide-D3 is used in various scientific research applications. It is employed in the quantitative analysis of Linezolid in human plasma using mass spectrometry . This compound is also used in pharmacokinetic studies to monitor the efficacy and toxicity of Linezolid . Additionally, it has applications in the development of new antibiotics and the study of bacterial resistance mechanisms .
Mécanisme D'action
Linezolid N-Oxide-D3, like Linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial translation . The compound’s mechanism of action involves the inhibition of the initiation complex during protein synthesis, reducing the length of peptide chains and decreasing the rate of translation elongation .
Comparaison Avec Des Composés Similaires
Linezolid N-Oxide-D3 is unique compared to other oxazolidinone antibiotics due to its specific molecular structure and isotopic labeling. Similar compounds include Tedizolid, which is another oxazolidinone antibiotic with a similar mechanism of action but is generally more effective and tolerable . Other related compounds include various oxazolidinone derivatives used in the treatment of Gram-positive bacterial infections .
Propriétés
Formule moléculaire |
C16H20FN3O5 |
|---|---|
Poids moléculaire |
356.36 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |
Clé InChI |
CMFKNYFIQWSUNN-FUPFOCIHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)






